

A Comprehensive Technical Guide to Methyl 4-chlorobenzenesulfonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 4-chlorobenzenesulfonate**

Cat. No.: **B171660**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **methyl 4-chlorobenzenesulfonate**, a chemical compound of interest in various research and development applications. The document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and its relevance within the field of drug discovery, supported by quantitative data and procedural diagrams.

Chemical Identity and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **methyl 4-chlorobenzenesulfonate**.^[1] It is systematically identified by a range of chemical descriptors and registry numbers essential for accurate documentation and research.

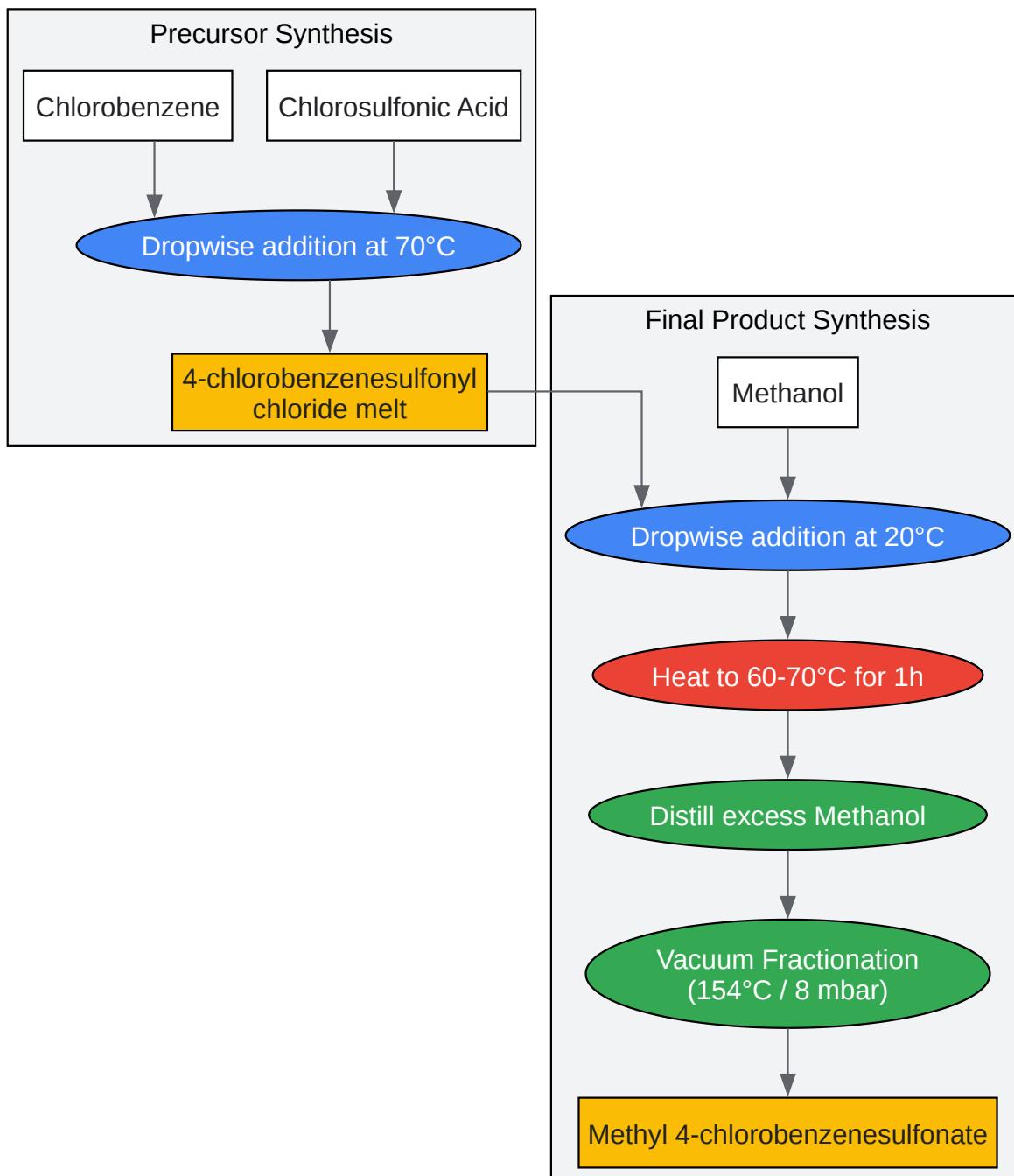
Identifier Type	Value	Source
IUPAC Name	methyl 4-chlorobenzenesulfonate	[1]
CAS Number	15481-45-5	[1] [2] [3]
Molecular Formula	C7H7ClO3S	[1] [3] [4]
SMILES	COS(=O) (=O)C1=CC=C(C=C1)Cl	[1] [4]
InChI	InChI=1S/C7H7ClO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3	[1] [4]
InChIKey	VQFKYAZZFFNYQV-UHFFFAOYSA-N	[1] [4]

Physicochemical Properties

The physical and chemical properties of **methyl 4-chlorobenzenesulfonate** are critical for its handling, application in synthesis, and prediction of its behavior in various chemical environments.

Property	Value	Source
Molecular Weight	206.65 g/mol	[1] [3] [4]
Appearance	White to off-white solid	[3]
Melting Point	51 °C	[5]
Boiling Point	298 °C	[3]
Density	1.382 g/cm ³	[3]
Flash Point	134 °C	[3]
Storage Temperature	2-8 °C	[3]

Experimental Protocols: Synthesis

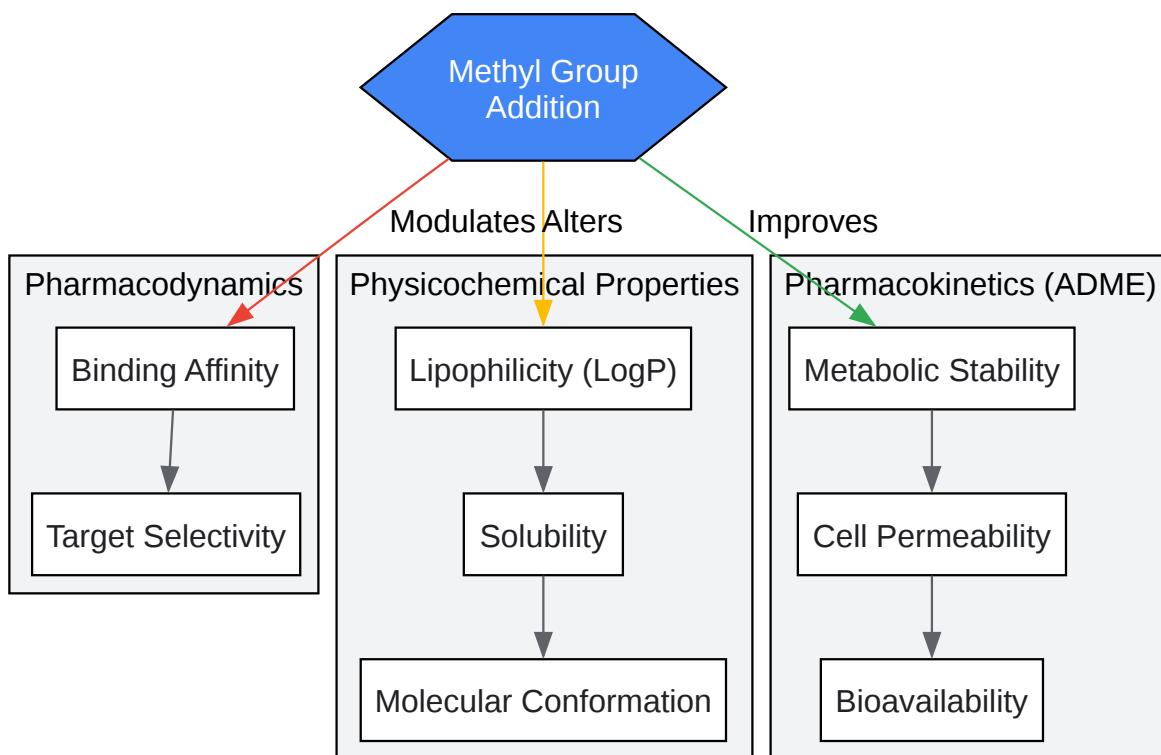

The synthesis of **methyl 4-chlorobenzenesulfonate** can be achieved through a two-step process, starting from chlorobenzene. The protocols below provide detailed methodologies for the preparation of the key intermediate and the final product.

A common precursor for the target compound is 4-chlorobenzenesulfonyl chloride. A representative synthesis protocol is as follows:

- To 122 g (1.05 mol) of chlorosulfonic acid, add 112.6 g (1.0 mol) of chlorobenzene dropwise over a period of one hour, maintaining the temperature at 70°C.[6]
- Stir the resulting mixture at this temperature for an additional 15 minutes.[6]
- Add 1 g of sulfamic acid to the mixture.[6]
- Proceed to add 180 g (1.5 mol) of thionyl chloride dropwise at 70°C over the course of two hours to yield the 4-chlorobenzenesulfonyl chloride intermediate.[6]

The final product is synthesized from the 4-chlorobenzenesulfonyl chloride intermediate.

- A crude melt of 4-chlorobenzenesulfonyl chloride (prepared from 112.5 parts of chlorobenzene) is added dropwise to 96 parts of methanol at 20°C.[5] The dropping funnel should be heated to 50-60°C to maintain the melt.[5]
- The mixture is then stirred and heated to a temperature of 60-70°C for one hour.[5]
- Following the reaction, excess methanol is distilled off at atmospheric pressure.[5]
- The remaining residue is then subjected to vacuum fractionation.[5]
- The pure **methyl 4-chlorobenzenesulfonate** product distills at 154°C / 8 mbar, with an expected yield of approximately 93.0%.[5]


[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the synthesis of **methyl 4-chlorobenzenesulfonate**.

Relevance in Drug Development: The "Magic Methyl" Effect

While **methyl 4-chlorobenzenesulfonate** serves as a versatile chemical intermediate, its structural components—specifically the methyl group—are of high significance in drug design and lead compound optimization.^[7] The strategic introduction of a methyl group can profoundly alter a molecule's properties in what is often termed the "magic methyl" effect.^[8]

This compound can serve as a building block or reagent in syntheses where the controlled addition of a methyl group or a substituted phenylsulfonate is desired. Understanding the impact of such modifications is crucial for drug development professionals.

- **Pharmacodynamic Properties:** Adding a methyl group can enhance binding affinity to a target receptor. This is often achieved by displacing water molecules in the binding pocket, leading to favorable hydrophobic interactions, or by inducing a conformational change that is more favorable for binding.^[8]
- **Physicochemical Properties:** Methylation typically increases lipophilicity (LogP), which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.^[8] It can also disrupt planarity in a molecule, which paradoxically can sometimes increase aqueous solubility by hindering crystal packing.^[8]
- **Pharmacokinetic Properties:** A methyl group can block sites of metabolism on a molecule.^[7] By being placed at a position susceptible to oxidation by metabolic enzymes (a "soft spot"), the methyl group can sterically hinder the enzyme's access, thereby increasing the drug's metabolic stability and half-life.^{[7][8]}

[Click to download full resolution via product page](#)

Caption: Logical relationships of methyl group effects in drug design.

Safety and Handling

Methyl 4-chlorobenzenesulfonate and related sulfonyl chlorides require careful handling in a laboratory setting. It is imperative to consult the full Safety Data Sheet (SDS) before use.

- Handling: Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9] Avoid contact with skin, eyes, and inhalation of any dust or vapors.[9]
- Hazards: Some related compounds are corrosive and can cause severe skin and eye burns. [10] They may react violently with water.[10]
- Storage: Store in a tightly closed container in a well-ventilated place, typically at refrigerated temperatures (2-8°C).[3]

This guide serves as a technical resource for professionals engaged in chemical research and pharmaceutical development, providing foundational data and procedural insights into **methyl 4-chlorobenzenesulfonate** and its broader relevance in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-chlorobenzenesulfonate | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. 4-Chlorobenzene-sulfonmethyl-ester | 15481-45-5 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 4-chlorobenzenesulfonate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171660#methyl-4-chlorobenzenesulfonate-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com